

Application Note: Quantification of Yellow AB Using HPLC-UV

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Compound of Interest

Compound Name: Yellow AB

Cat. No.: B1669018

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Introduction

Yellow AB is a synthetic azo dye that has seen use in various industries. Regulatory bodies closely monitor its presence in consumer products and environmental samples due to potential health concerns. Consequently, a robust and reliable analytical method for the quantification of **Yellow AB** is essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection is a widely adopted technique for the analysis of azo dyes, offering high resolution, sensitivity, and accuracy.^{[1][2]}

This application note provides a detailed protocol for the quantification of Fast **Yellow AB** (Acid Yellow 9), a water-soluble form of **Yellow AB**, using an HPLC-UV system. The described method is suitable for the analysis of **Yellow AB** in aqueous solutions and can be adapted for various sample matrices with appropriate sample preparation.

Chemical Structure of Fast **Yellow AB** (Acid Yellow 9)

- Chemical Name: Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate^[3]
- CAS Number: 2706-28-7^[3]
- Molecular Formula: C₁₂H₉N₃Na₂O₆S₂^[3]

- Molecular Weight: 401.33 g/mol [3]

Experimental

Instrumentation and Materials

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is required.[4]
- Chemicals and Reagents:
 - Fast **Yellow AB** reference standard
 - Acetonitrile (HPLC grade)
 - Ammonium acetate (analytical grade)
 - Formic acid (analytical grade)
 - Deionized water (18.2 MΩ·cm)
 - 0.45 µm syringe filters

Chromatographic Conditions

A reversed-phase C18 column is commonly used for the separation of azo dyes.[1][2] The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.

| Parameter | Condition |
|----------------------|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m) |
| Mobile Phase A | 20 mM Ammonium acetate buffer with 0.1% formic acid in water, pH adjusted to 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 μ L |
| Detection Wavelength | Maximum absorbance wavelength (λ_{max}) of Fast Yellow AB (expected in the 400-450 nm range)[5][6] |

Preparation of Standard Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of Fast **Yellow AB** reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 μ g/mL) by diluting the stock standard solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).[4]

Sample Preparation

The sample preparation method will vary depending on the matrix. For aqueous samples, filtration through a 0.45 μ m syringe filter may be sufficient. For more complex matrices, such as food or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Method Validation

The developed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended application.^[7] The following parameters should be evaluated:

- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Linearity:** The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Typical Method Validation Results

The following table summarizes typical performance characteristics for a validated HPLC-UV method for the analysis of azo dyes. These values should be established during the method validation process.

| Validation Parameter | Typical Acceptance Criteria |
|-------------------------------|---------------------------------|
| Linearity (R^2) | > 0.999[4] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2%[4] |
| Accuracy (% Recovery) | 98-102%[4] |

Experimental Protocols

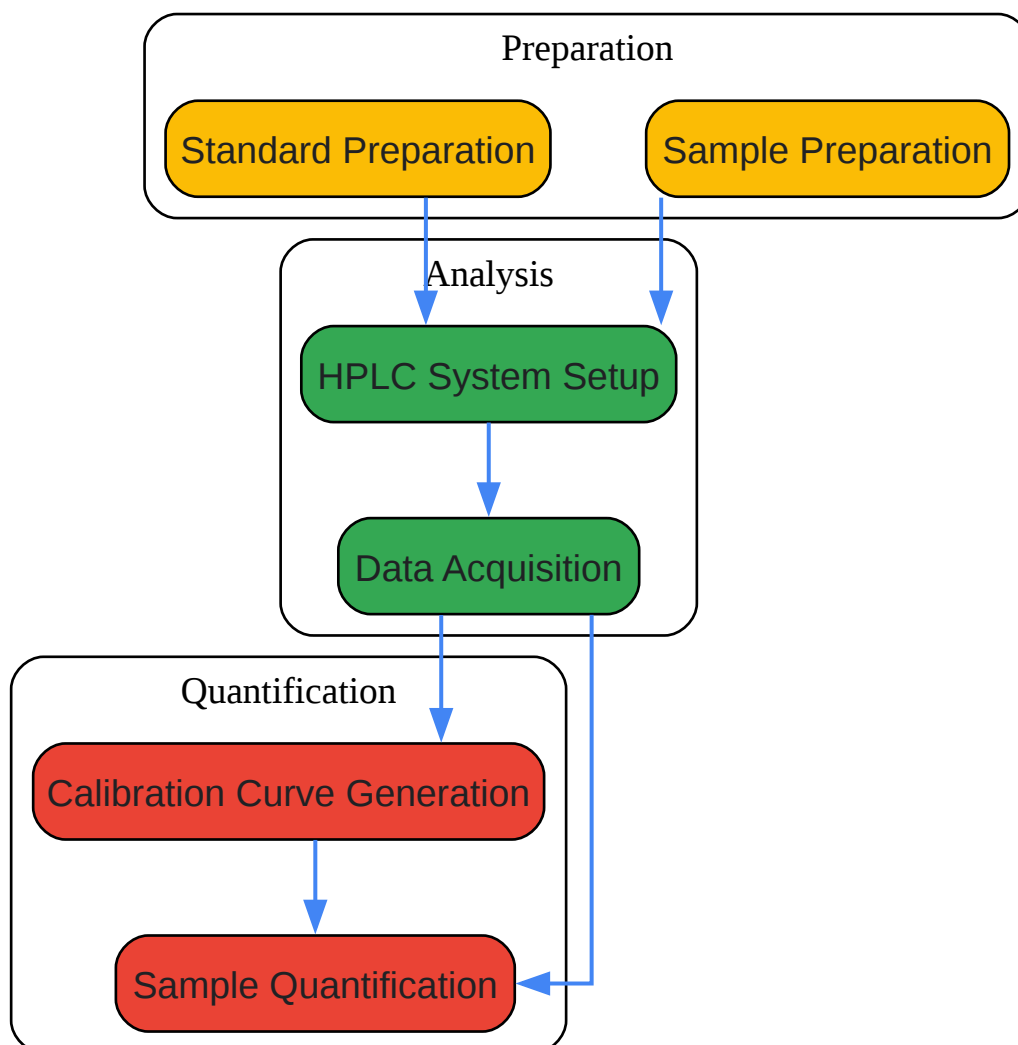
Protocol for Standard Curve Generation

- Prepare a series of working standard solutions of Fast **Yellow AB** at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Inject each working standard solution in triplicate.
- Record the peak area for each injection.
- Plot a calibration curve of the average peak area versus the concentration of the standard solutions.
- Perform a linear regression analysis and determine the coefficient of determination (R^2).

Protocol for Sample Analysis

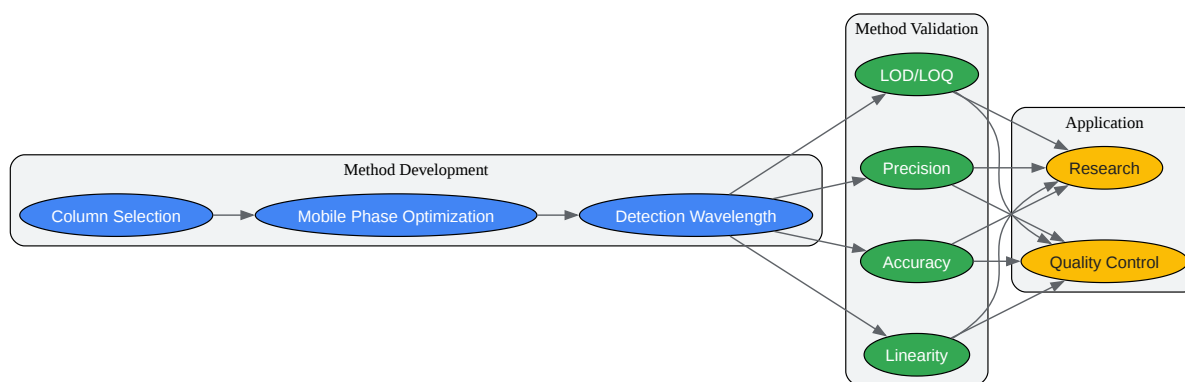
- Prepare the sample as described in section 2.4.
- Inject the prepared sample into the HPLC system.
- Identify the **Yellow AB** peak by comparing its retention time with that of the standard.
- Quantify the amount of **Yellow AB** in the sample by using the calibration curve.

Visualizations



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Caption: Experimental workflow for HPLC-UV analysis of **Yellow AB**.



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Caption: Logical relationship of HPLC method development and validation.

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